molecular formula C16H29NO3 B14396127 3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-YL)propanoic acid CAS No. 86492-84-4

3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-YL)propanoic acid

Cat. No.: B14396127
CAS No.: 86492-84-4
M. Wt: 283.41 g/mol
InChI Key: ZBDMEPAOIPWMIO-UHFFFAOYSA-N
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Description

3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid is a chemical compound that belongs to the class of oxazolines. Oxazolines are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring. This particular compound is characterized by a decyl chain attached to the oxazoline ring, which is further connected to a propanoic acid group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C) followed by in-line quenching of residual hydrofluoric acid . The resulting oxazoline can then be further functionalized to introduce the decyl chain and propanoic acid group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This approach involves the use of packed reactors containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles . The flow process improves safety and efficiency, providing pure products without the need for additional purification steps.

Chemical Reactions Analysis

Types of Reactions

3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxazoles.

    Reduction: Formation of reduced oxazoline derivatives.

    Substitution: Formation of substituted oxazoline derivatives with modified decyl chains or propanoic acid groups.

Scientific Research Applications

3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-1,2-oxazole: A simpler oxazoline compound without the decyl chain and propanoic acid group.

    1,2-Oxazole: The fully oxidized form of oxazoline, lacking the decyl chain and propanoic acid group.

    β-Hydroxy amides: Precursors to oxazolines, containing a hydroxyl group and an amide group.

Uniqueness

3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid is unique due to its specific structure, which includes a decyl chain and a propanoic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

86492-84-4

Molecular Formula

C16H29NO3

Molecular Weight

283.41 g/mol

IUPAC Name

3-(5-decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid

InChI

InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-15-13-14(17-20-15)11-12-16(18)19/h15H,2-13H2,1H3,(H,18,19)

InChI Key

ZBDMEPAOIPWMIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1CC(=NO1)CCC(=O)O

Origin of Product

United States

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